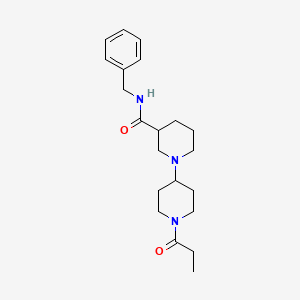![molecular formula C15H30N2O3 B6108046 2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol](/img/structure/B6108046.png)
2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol is a complex organic compound that features a morpholine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2-dimethyl-3-morpholin-4-ylpropylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-[4-(2,2-Dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol stands out due to its unique combination of a morpholine ring and an ethanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[4-(2,2-dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-15(2,12-16-4-8-19-9-5-16)13-17-6-10-20-14(11-17)3-7-18/h14,18H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIUTTSCOPWNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN2CCOC(C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-ethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6107966.png)
![N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE](/img/structure/B6107967.png)
![7-(3-cyclopentylalanyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107974.png)

![N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6107987.png)
![[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B6107993.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6107995.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![2-[(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B6108028.png)

![2-[(3-Chloro-4-ethoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6108030.png)

![1-(2-methoxybenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6108054.png)
